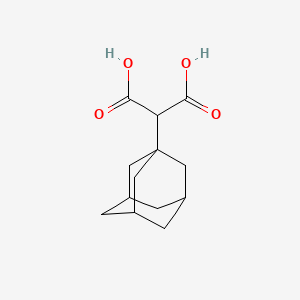

5-碘-4,6-二甲基嘧啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those similar to 5-Iodo-4,6-dimethylpyrimidin-2-amine, often involves cyclization reactions and interactions with different chemical agents. For instance, the facile construction of substituted pyrimido[4,5-d]pyrimidones showcases the transformation of enaminouracil with primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes, leading to various pyrimidinone ring systems (Hamama et al., 2012). Similarly, a practical strategy for synthesizing highly substituted dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from dichloro-formylpyrimidine, primary amines, and aldehydes through cyclization reactions has been developed, demonstrating the versatile approaches to pyrimidine synthesis (Xiang et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including 5-Iodo-4,6-dimethylpyrimidin-2-amine, is crucial for their chemical behavior and interactions. Studies on the crystal structure of related compounds, such as N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, reveal how molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds, influencing their chemical properties and reactivity (Repich et al., 2017).

Chemical Reactions and Properties

The chemical reactions and properties of pyrimidine derivatives are influenced by their molecular structure and functional groups. For example, the iodination of 4-amino-2,6-dimethylpyrimidine leads to regiospecific functionalization, demonstrating the reactivity of such compounds towards halogenation and the potential for further chemical modification (Niclas et al., 1987).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various chemical processes. Although specific data on 5-Iodo-4,6-dimethylpyrimidin-2-amine are not provided, the study of related compounds offers valuable insights into how these properties can affect their usability and effectiveness in different chemical environments.

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including their reactivity, stability, and interactions with other compounds, are critical for their application in synthesis and drug development. Studies on the antifungal effect of 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine derivatives highlight the biological activity of these compounds and their potential as antifungal agents, underscoring the importance of understanding their chemical behavior (Jafar et al., 2017).

科学研究应用

1. Regiospecific Functionalization

- Studies on Iodination: 研究人员Niclas等人(1987年)探索了对4-氨基-2,6-二甲基嘧啶的碘化作用,从而发现了一种特异性功能化方法。这个过程产生了各种侧链取代的嘧啶化合物,展示了该化合物在化学合成中的多功能性(Niclas et al., 1987)。

2. Pharmaceutical Chemistry

- Substituted Pyrimidines Synthesis: Hamama等人(2012年)展示了利用6-氨基-1,3-二甲基嘧啶-2,4(1H,3H)-二酮合成取代嘧啶的方法。这种方法突显了5-碘-4,6-二甲基嘧啶-2-胺在新型药物化合物开发中的潜力(Hamama et al., 2012)。

3. Molecular Recognition in Pharmaceuticals

- Hydrogen Bonding in Molecular Recognition: Rajam等人(2017年)对嘧啶的研究涉及到氨基嘧啶片段的氢键作用,强调了5-碘-4,6-二甲基嘧啶-2-胺在理解制药中分子识别过程中的重要性(Rajam et al., 2017)。

4. Antifungal Applications

- Synthesis of Antifungal Agents: Jafar等人(2017年)对合成二甲基嘧啶衍生物,包括对5-碘-4,6-二甲基嘧啶-2-胺进行修饰的研究,揭示了其对曲霉和黑曲霉的显著抗真菌性能(Jafar et al., 2017)。

5. Insecticidal and Antibacterial Properties

- Evaluation of Biological Activities: Deohate和Palaspagar(2020年)研究了嘧啶连接吡唑杂环化合物的杀虫和抗菌潜力,展示了5-碘-4,6-二甲基嘧啶-2-胺在创造具有潜在生物活性的化合物中的实用性(Deohate & Palaspagar, 2020)。

6. Catalytic Reactions in Organic Chemistry

- Palladium-Catalyzed Cross-Coupling Reactions: Yamanaka等人(1985年)利用2-碘-4,6-二甲基嘧啶进行钯催化的交叉偶联反应,突显了其在先进有机合成和催化过程中的作用(Yamanaka et al., 1985)。

7. Heterocyclic Chemistry Developments

- Synthesis of Heterocyclic Compounds: Arutyunyan(2013年)探索了使用5-碘-4,6-二甲基嘧啶-2-胺合成新的三取代嘧啶的方法,促进了杂环化学的发展(Arutyunyan, 2013)。

作用机制

Target of Action

It’s known that pyrimidine derivatives have a wide range of biological activities and are key molecules in living organisms, including dna, rna, and numerous natural products such as antibiotics, vitamins, and liposaccharides .

Mode of Action

It’s known that 2-amino-4,6-dimethylpyrimidine can act as a nucleophile, attacking aldehyde carbon . This suggests that 5-Iodo-4,6-dimethylpyrimidin-2-amine may interact with its targets in a similar manner.

Biochemical Pathways

Pyrimidine analogs have shown a range of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

The compound’s molecular weight (24905) and formula (C6H8IN3) suggest that it may have reasonable bioavailability .

Result of Action

Pyrimidine analogs have shown a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer effects .

属性

IUPAC Name |

5-iodo-4,6-dimethylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8IN3/c1-3-5(7)4(2)10-6(8)9-3/h1-2H3,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGLWQPITVHTRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)C)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347236 |

Source

|

| Record name | 5-Iodo-4,6-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-4,6-dimethylpyrimidin-2-amine | |

CAS RN |

2033-47-8 |

Source

|

| Record name | 5-Iodo-4,6-dimethyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2033-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-4,6-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269848.png)

![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)